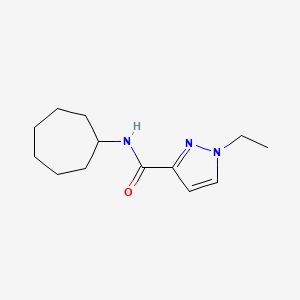![molecular formula C15H16BrN3O4 B5290149 4-bromo-N'-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5290149.png)
4-bromo-N'-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]oxy}benzenecarboximidamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as BDBPC and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BDBPC is not fully understood. However, studies have suggested that BDBPC may inhibit the activity of certain enzymes involved in inflammation and tumor growth. BDBPC has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BDBPC has been found to have several biochemical and physiological effects. Studies have shown that BDBPC can reduce the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. BDBPC has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BDBPC has been found to reduce the production of reactive oxygen species, which can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
BDBPC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, BDBPC has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BDBPC can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BDBPC. One direction is to investigate its potential use in treating other types of cancer. Another direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, future studies could focus on the development of more efficient methods for synthesizing BDBPC and improving its solubility in water.
Synthesemethoden
BDBPC has been synthesized using different methods, including the reaction between 4-bromo-2-nitroaniline and N-(tert-butoxycarbonyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide in the presence of a base such as potassium carbonate. The reaction is carried out in dimethylformamide, and the product is purified by column chromatography. Other methods involve the use of various reagents such as triethylamine, N,N-dimethylformamide, and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
BDBPC has been found to have potential applications in the field of medicine. Studies have shown that BDBPC has anti-inflammatory and anti-tumor properties. It has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells. BDBPC has also been found to have potential as an antiviral agent against the influenza virus. Additionally, BDBPC has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c16-11-5-3-10(4-6-11)15(17)18-23-14(22)2-1-9-19-12(20)7-8-13(19)21/h3-6H,1-2,7-9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMUAFDTNOODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CCCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-methoxyphenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290096.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5290102.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5290107.png)
![2-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}benzonitrile](/img/structure/B5290109.png)
![N'-cyclohexyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5290111.png)
![N-(4-fluorophenyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]-3-piperidinamine](/img/structure/B5290117.png)
![2-methoxy-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5290126.png)

![ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5290153.png)
![3-fluoro-4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzenesulfonamide](/img/structure/B5290154.png)

![N-(3-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290159.png)
